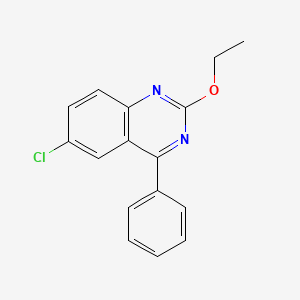

6-氯-2-乙氧基-4-苯基喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazoline derivatives has been the subject of research for many years . For instance, 4-Chloro-2-phenylquinazoline was used in the synthesis of axially chiral quinazoline-containing phosphinamine ligand, N,N,2-triphenylquinazolin-4-amine, sulfanyl and sulfinylbenzodiazines .Molecular Structure Analysis

The molecular formula of 6-Chloro-2-ethoxy-4-phenylquinazoline is C16H13ClN2O . The average mass is 284.740 Da and the monoisotopic mass is 284.071655 Da .科学研究应用

Medicinal Chemistry

6-Chloro-2-ethoxy-4-phenylquinazoline: is a quinazoline derivative that has been explored for its potential in medicinal chemistry. Quinazoline derivatives are known for their broad spectrum of biological activities, including antibacterial , anti-inflammatory , analgesic , antipsychotic , antifungal , antimalarial , anticonvulsant , anti-Parkinsonism , and anticancer properties . This compound serves as a building block for synthesizing various pharmacologically active molecules.

Agriculture

In agriculture, the reactivity of quinazoline derivatives like 6-Chloro-2-ethoxy-4-phenylquinazoline can be harnessed to create novel compounds with potential use as pesticides or growth regulators . The ability to synthesize diverse quinazoline derivatives allows for the development of targeted solutions for crop protection and yield enhancement.

Material Science

The unique structure of 6-Chloro-2-ethoxy-4-phenylquinazoline makes it a candidate for research in material science, particularly in the development of biomedical materials , electronic materials , and energy materials . Its properties could be utilized in creating advanced materials with specific characteristics.

Industrial Applications

Quinazoline derivatives are valuable in various industrial applications, including the synthesis of dyes , polymers , and chemical intermediates . The versatility of 6-Chloro-2-ethoxy-4-phenylquinazoline can lead to innovations in manufacturing processes and product development.

Environmental Science

Research into the environmental applications of 6-Chloro-2-ethoxy-4-phenylquinazoline includes its potential use in environmental monitoring and remediation efforts . Its chemical properties could be beneficial in detecting and neutralizing pollutants.

Biochemistry

In biochemistry, 6-Chloro-2-ethoxy-4-phenylquinazoline can be used to study enzyme reactions and metabolic pathways . It may also serve as a probe or a reagent in biochemical assays, contributing to our understanding of biological processes at the molecular level.

Pharmacology

The pharmacological applications of 6-Chloro-2-ethoxy-4-phenylquinazoline are vast, with research indicating its use in the development of new therapeutic drugs . It is particularly significant in the synthesis of compounds with antitumor and antiproliferative activities.

Chemistry Research

In the field of chemistry, 6-Chloro-2-ethoxy-4-phenylquinazoline is a subject of ongoing research due to its potential as a multifunctionalized scaffold . It provides a versatile foundation for the synthesis of novel compounds with desired chemical properties.

作用机制

Target of Action

6-Chloro-2-ethoxy-4-phenylquinazoline is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities Quinazoline derivatives are known to exhibit analgesic and anti-inflammatory activities . They interact with various biological targets, contributing to their wide-ranging pharmacological responses .

Mode of Action

It’s known that quinazoline derivatives interact with their targets, leading to changes in biological activities . For instance, a 6-chloro-2-phenylquinazoline derivative displayed 43% inhibition in acetic acid peritonitis, compared to standard phenylbutazone (11% inhibition) and indomethacin (66% inhibition) at a 10 mg/kg dose .

Biochemical Pathways

Quinazoline derivatives are known to affect a variety of biological activities, suggesting their involvement in multiple biochemical pathways .

Result of Action

Given the known analgesic and anti-inflammatory activities of quinazoline derivatives , it can be inferred that this compound may have similar effects.

属性

IUPAC Name |

6-chloro-2-ethoxy-4-phenylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-2-20-16-18-14-9-8-12(17)10-13(14)15(19-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYLMZPCAMEQGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2927144.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2927146.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2927148.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propylacetamide](/img/structure/B2927153.png)

![1-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2927165.png)